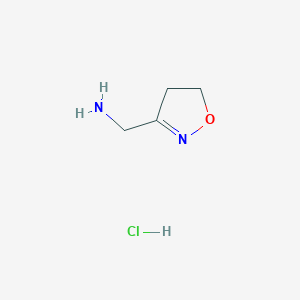

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is a versatile chemical compound with a molecular weight of 136.58 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties and reactivity. The compound is often utilized in the synthesis of other complex molecules and has applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . This reaction is carried out at room temperature and results in the formation of oxazolines, which can then be converted to the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to improve the safety and efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to oxazoles using reagents like manganese dioxide.

Reduction: Reduction reactions to form different derivatives.

Substitution: Nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

Reduction: Common reducing agents like lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxazoles, reduced derivatives, and substituted oxazolines, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a ligand for metal catalysts, influencing the reactivity and selectivity of catalytic processes . Additionally, its ability to undergo cyclization and substitution reactions makes it a valuable tool in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride .

- 1,3-Oxazole and 4,5-dihydro-1,3-oxazole .

Uniqueness

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is unique due to its specific reactivity and ability to form stable intermediates in various chemical reactions. Its versatility in synthetic applications and potential use in drug development further distinguishes it from similar compounds .

Activité Biologique

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is an organic compound characterized by its oxazole ring structure and methanamine group. This compound has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₆H₈ClN₃O

- Molecular Weight : 164.63 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities, particularly in the areas of anticancer and neuroprotective effects. The mechanisms underlying these activities are still under investigation.

Key Biological Mechanisms

- Anticancer Activity : Initial reports indicate that this compound may induce apoptosis in cancer cells. For instance, studies have shown increased expression of p53 and activation of caspase-3 in MCF-7 breast cancer cells, suggesting a mechanism similar to other known anticancer agents.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, although specific pathways and targets remain to be fully elucidated.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : A study assessed the compound's effect on apoptosis in various cancer cell lines. The results indicated that treatment with the compound led to significant apoptotic activity in MCF-7 cells compared to controls .

- Study 2 : Another investigation focused on the neuroprotective potential of the compound in an animal model of neurodegeneration. Results showed that the compound reduced neuronal loss and improved cognitive function .

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Increased p53 expression; caspase-3 activation | |

| Neuroprotection | Reduced neuronal loss; improved cognitive function |

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various methods involving oxazole derivatives. The unique structure contributes to its biological activity and allows for modifications that may enhance efficacy.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-ylmethanamine | C₆H₁₃ClN₂O | 164.63 g/mol |

| 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine | C₁₃H₁₈N₂O | 226.7 g/mol |

Propriétés

IUPAC Name |

4,5-dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-4-1-2-7-6-4;/h1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVJHDXUVREHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.